molecular formula C11H15NO3 B6258247 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 1314645-16-3

2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B6258247
CAS RN: 1314645-16-3
M. Wt: 209.2
InChI Key:
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Description

2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid, commonly known as 2-Amino-3-methoxybenzoic acid (AMB), is an organic compound that belongs to the family of phenylacetic acids. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. AMB has been used for decades in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory agents.

Scientific Research Applications

2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid has been widely used in scientific research for the synthesis of various compounds. It has been used in the synthesis of antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of dyes, drugs, and other organic compounds. Furthermore, 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid has been shown to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid are not fully understood. However, it has been shown to have some anti-inflammatory and antioxidant properties. In addition, 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid has been shown to have some anti-fungal and anti-bacterial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid in lab experiments include its low cost and easy availability. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid in lab experiments. For example, it is not very stable and can decompose over time. In addition, it can react with other compounds in solution, resulting in the formation of unwanted by-products.

Future Directions

Given the numerous applications of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid, there are a number of future directions that could be explored. For example, further research could be conducted to better understand the biochemical and physiological effects of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid. In addition, more research could be conducted to develop more efficient methods of synthesizing 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid. Furthermore, research could be conducted to explore the potential of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid as an anti-cancer agent. Finally, further research could be conducted to explore the potential of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid as a therapeutic agent.

Synthesis Methods

2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid can be synthesized by a variety of methods, including the Williamson ether synthesis, the condensation reaction of phenylacetic acid with acetone, the reaction of phenylacetic acid with formaldehyde, and the reaction of phenylacetic acid with hydrochloric acid. The Williamson ether synthesis is the most commonly used method for the synthesis of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid. In this method, phenylacetic acid is treated with an alkoxide, such as sodium ethoxide, to form an ether linkage. This reaction is followed by the addition of a methyl group to the phenylacetic acid molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid involves the conversion of 4-nitroanisole to 4-amino-3-methoxyanisole, followed by the reaction of 4-amino-3-methoxyanisole with 2-methylacrylonitrile to form 2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile. The nitrile group is then hydrolyzed to form the final product, 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid.", "Starting Materials": [ "4-nitroanisole", "2-methylacrylonitrile", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitroanisole to 4-amino-3-methoxyanisole using sodium borohydride in ethanol", "Step 2: Reaction of 4-amino-3-methoxyanisole with 2-methylacrylonitrile in the presence of hydrochloric acid to form 2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile", "Step 3: Hydrolysis of 2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile using sodium hydroxide in water to form 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid" ] }

CAS RN

1314645-16-3

Product Name

2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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